molecular formula C8H10BrNO B1628807 2-(Bromomethyl)-3-methoxy-6-methylpyridine CAS No. 848696-31-1

2-(Bromomethyl)-3-methoxy-6-methylpyridine

Cat. No. B1628807
CAS RN: 848696-31-1
M. Wt: 216.07 g/mol
InChI Key: KEIPEIIYYIDMEF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methoxy-6-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyridine derivative that contains a bromomethyl and a methoxy group on the 2 and 3 positions, respectively.

Scientific Research Applications

Synthesis of Pyridine Derivatives

One significant application involves the synthesis of pyridine derivatives, which are crucial in the development of pharmaceuticals and agrochemicals. For example, Walters, Carter, and Banerjee (1992) developed a practical precursor for substituted 2,3-pyridyne, which reacts regioselectively with furans, indicating its potential in synthesizing structurally diverse pyridine derivatives A Practical 2,3-Pyridyne Precursor. Similarly, Gray, Konopski, and Langlois (1994) achieved selective bromination of 2-methoxy-6-methylpyridine, leading to various electrophilic additions, showcasing the versatility of pyridine derivatives in synthetic chemistry Functionalisation of 2-Methoxy-6-methylpyridine.

Development of Ligands and Complexes

Another application is in the development of ligands for transition metal complexes, which are used in catalysis and materials science. Heller and Schubert (2002) utilized Stille-type cross-coupling procedures to prepare functionalized bipyridines and terpyridines, which serve as chelating ligands for transition-metal ions. This research highlights the role of pyridine derivatives in supramolecular chemistry and their potential for creating multifunctional materials Functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines via stille-type cross-coupling procedures.

Pharmaceutical Intermediates

Furthermore, pyridine derivatives, including those related to 2-(Bromomethyl)-3-methoxy-6-methylpyridine, play a crucial role in the synthesis of pharmaceutical intermediates. Horikawa, Hirokawa, and Kato (2001) developed an effective synthetic route to a key intermediate for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, illustrating the importance of these compounds in the development of new drugs A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.

Electrocatalysis and Environmental Applications

Additionally, the electrocatalytic properties of pyridine derivatives have been explored for environmental applications, such as the conversion of CO2 into valuable chemicals. Feng, Huang, Liu, and Wang (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, demonstrating a novel approach to utilizing CO2 and highlighting the environmental benefits of such processes Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid 1-butyl-3-methyllimidazoliumtetrafluoborate to 6-aminonicotinic acid.

properties

IUPAC Name

2-(bromomethyl)-3-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6-3-4-8(11-2)7(5-9)10-6/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPEIIYYIDMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619368
Record name 2-(Bromomethyl)-3-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848696-31-1
Record name 2-(Bromomethyl)-3-methoxy-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848696-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-3-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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